4-[3,5-bis(4-carboxyphenyl)-4-hydroxyphenyl]benzoic acid
Description
4-[3,5-Bis(4-carboxyphenyl)-4-hydroxyphenyl]benzoic acid is a polyfunctional aromatic carboxylic acid derivative characterized by a central phenyl ring substituted at the 3- and 5-positions with 4-carboxyphenyl groups and at the 4-position with a hydroxyphenyl moiety linked to an additional benzoic acid group.
Properties
IUPAC Name |
4-[3,5-bis(4-carboxyphenyl)-4-hydroxyphenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18O7/c28-24-22(16-3-9-19(10-4-16)26(31)32)13-21(15-1-7-18(8-2-15)25(29)30)14-23(24)17-5-11-20(12-6-17)27(33)34/h1-14,28H,(H,29,30)(H,31,32)(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOQRCNXHQVRPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=C2)C3=CC=C(C=C3)C(=O)O)O)C4=CC=C(C=C4)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’:3’,1’‘-Terphenyl]-4,4’‘-dicarboxylic acid, 5’-(4-carboxyphenyl)-2’-hydroxy- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Terphenyl Backbone: This can be achieved through Suzuki coupling reactions involving aryl halides and boronic acids.
Introduction of Carboxylic Acid Groups: Carboxylation reactions using carbon dioxide and appropriate catalysts can introduce carboxylic acid groups at specific positions.
Hydroxylation: Hydroxyl groups can be introduced through selective oxidation reactions using reagents like potassium permanganate or osmium tetroxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: Carboxylic acid groups can be reduced to alcohols or aldehydes using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products:
Oxidation: Quinones, hydroxyquinones.
Reduction: Alcohols, aldehydes.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Its unique structure makes it suitable for the development of advanced materials, such as organic semiconductors.
Biology:
Biomolecular Interactions: The compound can be used to study interactions with proteins and nucleic acids due to its multiple functional groups.
Medicine:
Drug Development:
Industry:
Polymer Production: Used as a monomer or additive in the production of high-performance polymers.
Mechanism of Action
The mechanism of action of [1,1’:3’,1’‘-Terphenyl]-4,4’‘-dicarboxylic acid, 5’-(4-carboxyphenyl)-2’-hydroxy- involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins, influencing their structure and function. The hydroxyl group can participate in redox reactions, altering the oxidative state of biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Composition and Structural Analogues
1,3,5-Tri(4-carboxyphenyl)benzene (H3BTB)
- Molecular Formula : C27H18O6
- Functional Groups : Three 4-carboxyphenyl groups.
- Applications : Primarily used in MOF construction due to its tricarboxylic structure, which enables robust coordination with metal ions like Zn²⁺ or Cu²⁺. The absence of a hydroxyl group limits hydrogen-bonding interactions compared to the target compound .
4-Hydroxybenzoic Acid
- Molecular Formula : C7H6O3
- Functional Groups : Single carboxyl and hydroxyl group.
- Applications : Widely employed as a preservative (paraben precursor) and in pharmaceutical intermediates. Its simplicity contrasts with the target compound’s multifunctionality, resulting in lower thermal stability and coordination capacity .
Succinobucol (AGI-1067)
- Molecular Formula : C35H52O5S2
- Functional Groups : Hydroxyphenyl, thioether, and ester groups.
- Applications : A cardiovascular drug with antioxidant properties, leveraging the hydroxyphenyl moiety for radical scavenging. Unlike the target compound, it lacks carboxyl groups, limiting its use in MOFs .
Acidity and Solubility
- The target compound’s three carboxyl groups (pKa ~2-3) and hydroxyl group (pKa ~10) enhance water solubility at neutral pH compared to non-carboxylated analogues like succinobucol. However, steric hindrance from bulky substituents may reduce solubility relative to simpler derivatives (e.g., 4-hydroxybenzoic acid) .
Coordination Chemistry
- The compound’s multiple carboxyl groups enable the formation of high-porosity MOFs, similar to H3BTB-based frameworks.
Comparative Data Table
Research Findings and Implications
- MOF Performance : H3BTB-based MOFs exhibit high surface areas (~3000 m²/g), suggesting the target compound’s hydroxyl group could further enhance gas adsorption or catalytic activity through polar interactions .
- Biological Potential: Hydroxyphenyl-containing compounds like 3,5-dimethoxy-4-hydroxybenzoic acid () show antimicrobial activity, implying the target compound could be explored for similar applications .
- Synthetic Challenges : The steric bulk of the target compound may necessitate advanced protection strategies, as seen in the synthesis of HMBA () .
Biological Activity
4-[3,5-bis(4-carboxyphenyl)-4-hydroxyphenyl]benzoic acid, also known as a complex aromatic compound, has garnered attention in scientific research for its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects, drawing from diverse sources and studies.
Structural Characteristics
The compound has a molecular formula of and a molecular weight of approximately 438.428 g/mol. It is characterized by multiple carboxylic acid groups and a hydroxyl group, which contribute to its reactivity and solubility in biological systems. The compound is a white crystalline solid with a melting point between 322°C to 327°C and a boiling point around 711°C under standard atmospheric pressure .
Synthesis
The synthesis of 4-[3,5-bis(4-carboxyphenyl)-4-hydroxyphenyl]benzoic acid typically involves multi-step organic reactions. These methods require careful control of reaction conditions to ensure high yields and purity of the final product. The presence of multiple functional groups allows for various synthetic pathways, enhancing its utility in both materials science and medicinal chemistry.
Anticancer Activity
Several studies have highlighted the anticancer potential of structurally related compounds. For instance, benzamide derivatives derived from para-aminobenzoic acid (PABA) have shown IC50 values indicating significant inhibitory effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . While direct studies on 4-[3,5-bis(4-carboxyphenyl)-4-hydroxyphenyl]benzoic acid are scarce, its structural analogs suggest it may possess similar anticancer properties.
Interaction Studies
Interaction studies involving this compound often focus on its ability to form complexes with metal ions or other biological molecules. These interactions are crucial for understanding the compound's potential roles in biological systems and materials development. The ability to engage in hydrogen bonding due to the hydroxyl group enhances its reactivity towards various substrates in biological contexts.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 4-[3,5-bis(4-carboxyphenyl)-4-hydroxyphenyl]benzoic acid, a comparison with structurally similar compounds can be beneficial:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3,5-Bis(4-carboxyphenyl)benzoic acid | C23H18O6 | Lacks hydroxyl group but retains multiple carboxylic acids |
| 4-(4-Hydroxyphenyl)benzoic Acid | C13H10O3 | Simpler structure with one hydroxyl group |
| 1,1':3',1''-Quaterphenyl]-4,4'''-dicarboxylic Acid | C26H22O4 | Similar backbone but different substitution pattern |
The combination of multiple carboxylic acid groups along with a hydroxyl group on a benzoic acid framework provides enhanced solubility and reactivity compared to simpler analogs.
Q & A
Q. What are the established synthetic routes for 4-[3,5-bis(4-carboxyphenyl)-4-hydroxyphenyl]benzoic acid, and how do yields vary under different conditions?
The synthesis of this polycarboxylic acid typically involves multi-step coupling reactions. A high-yield route (96%) employs carbon dioxide carboxylation under controlled pressure and temperature to functionalize aromatic precursors . Alternative methods include Suzuki-Miyaura cross-coupling using palladium catalysts to assemble biphenyl intermediates, followed by hydrolysis to generate carboxyl groups . Key steps include:
- Precursor functionalization : Bromination or iodination of phenyl rings to enable coupling.
- Protection/deprotection strategies : Use of tert-butyldimethylsilyl (TBS) groups to protect hydroxyl or carboxyl moieties during synthesis .
- Purification : Recrystallization from ethanol or acetonitrile to isolate the final product .
Q. What spectroscopic and crystallographic methods are most effective for structural confirmation?
- X-ray crystallography : Single-crystal diffraction (using SHELX software for refinement) resolves the planar aromatic core and carboxyl/hydroxyl substituent positions .
- NMR spectroscopy : - and -NMR verify proton environments (e.g., hydroxyl at δ 10–12 ppm, aromatic protons at δ 6.5–8.5 ppm) and confirm carboxylation .
- FT-IR : Strong absorbance at ~1700 cm (C=O stretching) and broad O-H peaks (~2500–3500 cm) validate functional groups .
Q. How can researchers optimize purity for downstream applications?
- Column chromatography : Use silica gel with eluents like ethyl acetate/hexane (3:7) to remove unreacted precursors .
- Acid-base extraction : Leverage the compound’s solubility in basic aqueous solutions (pH > 10) and precipitation at acidic pH .
Advanced Research Questions
Q. How does this compound perform as a ligand in metal-organic frameworks (MOFs)?
The three carboxylate groups enable tridentate coordination with metal ions (e.g., Zn, Cu), forming porous MOFs. Key considerations:
- Solvothermal synthesis : React with metal salts in DMF/water at 80–120°C for 24–72 hours .
- Stability : MOFs derived from this ligand exhibit high thermal stability (>400°C) and resistance to hydrolysis due to strong metal-carboxylate bonds .
- Applications : Gas storage (CO, H) and catalysis, with surface areas exceeding 1000 m/g .
Q. What challenges arise in resolving its crystal structure, and how can they be mitigated?
- Disorder in carboxyl groups : Use low-temperature (100 K) data collection to reduce thermal motion artifacts .
- Twinned crystals : Employ SHELXD for twin-law identification and refinement .
- Hydrogen bonding networks : High-resolution data (<1.0 Å) are critical to model O-H···O interactions accurately .
Q. How can the compound be functionalized for targeted biological interactions?
- Amide formation : React with amines (e.g., 4-dimethylaminobenzamide) using EDC/HOBt coupling agents to generate bioactive derivatives .
- Fluorination : Introduce fluorine atoms via electrophilic substitution to enhance metabolic stability and binding affinity .
- Activity screening : Derivatives inhibit γ-secretase (IC ~10 µM) and modulate Aβ42 peptide production, relevant to Alzheimer’s research .
Q. What computational methods predict its electronic properties and reactivity?
- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to analyze frontier orbitals (HOMO-LUMO gap ~4 eV) and charge distribution .
- Molecular docking : Simulate interactions with proteins (e.g., β-amyloid) using AutoDock Vina to guide drug design .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
